1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One
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Overview
Description
1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One is a complex organic compound featuring a thiazole ring and a pyridoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the pyridoazepine core. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Pyridoazepine Core Formation: The pyridoazepine core can be constructed using intramolecular cyclization reactions, often involving the use of strong bases or transition metal catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazoles or pyridoazepines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-containing compounds with similar biological activities.
Pyridoazepine Derivatives: Compounds with similar pyridoazepine cores used in medicinal chemistry.
Uniqueness: 1-((2-Methylthiazol-4-Yl)Methyl)-6,7,8,9-Tetrahydro-1H-Pyrido[2,3-D]Azepin-2(5H)-One stands out due to its unique combination of the thiazole and pyridoazepine rings, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-16-12(9-19-10)8-17-13-5-7-15-6-4-11(13)2-3-14(17)18/h2-3,9,15H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNBKCPGSSVAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3=C(CCNCC3)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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